molecular formula C₂₀H₂₅D₅O B1140559 all-trans-Retinol-d5 CAS No. 1185244-58-9

all-trans-Retinol-d5

Cat. No.: B1140559
CAS No.: 1185244-58-9
M. Wt: 291.48
InChI Key:
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Description

All-trans-Retinol-d5 is a deuterated form of all-trans-Retinol, a derivative of vitamin A. This compound is primarily used as an internal standard in the quantification of all-trans-Retinol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms in this compound replace hydrogen atoms, making it useful in various analytical applications due to its stability and distinguishable mass .

Scientific Research Applications

All-trans-Retinol-d5 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in analytical techniques like GC and LC-MS for the quantification of retinoids.

    Biology: Helps in studying the metabolic pathways of vitamin A and its derivatives.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of retinoids.

    Industry: Employed in the quality control of vitamin A supplements and fortified foods.

Mechanism of Action

Target of Action

All-trans-Retinol-d5, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It is an active metabolite of vitamin A and a ligand for retinoic acid receptors (RARs) with IC50 values of 9, 3, and 10 nM for RARα, RARβ, and RARγ, respectively . It plays important roles in multiple biological processes . ATRA regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .

Mode of Action

ATRA exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It activates nuclear receptors to regulate epithelial cell growth and differentiation .

Biochemical Pathways

ATRA is an oxidation product in the physiological pathway of vitamin A metabolism . It is involved in the control of stem cell functions, cell differentiation, and cell metabolism in many different cell types, both during embryogenesis and in the adult organism . The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, must be precisely regulated .

Pharmacokinetics

In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L . The common precursor of the active retinoids, all-trans-retinol (vitamin A), is transported in plasma in a 1:1 complex with retinol-binding protein (RBP) . Retinol, in the form of retinyl esters, can also be transported to target cells using the common lipoproteins in plasma .

Result of Action

ATRA reduces bile duct proliferation, hydroxyproline levels, and liver inflammation in a rat model of α-naphthylisothiocyanate-induced chronic cholestasis and reduces plasma levels of alkaline phosphatase and bile salts in the Mdr2-/- mouse model of cholestasis . ATRA also reduces hepatic fat accumulation, triglycerides, body weight, and serum glucose levels in mice with Western diet-induced obesity .

Action Environment

The action of ATRA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the effectiveness of ATRA can be influenced by the microenvironment of the target cells . For example, ATRA has been shown to have an immunomodulatory role in the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

All-trans-Retinol-d5 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biochemical properties of retinoid-converting enzymes . The enzymatic production of all-trans-retinol is highest in M. tractuosa AKR, which produces 1090 mg l −1 all-trans-retinol from 1710 mg l −1 all-trans-retinal .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of all-trans-Retinol-d5 involves the incorporation of deuterium atoms into the all-trans-Retinol molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

All-trans-Retinol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    All-trans-Retinoic acid: A metabolite of all-trans-Retinol with similar biological activity.

    13-cis-Retinoic acid: An isomer of all-trans-Retinoic acid used in acne treatment.

    9-cis-Retinoic acid: Another isomer with distinct biological functions.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of retinoid levels is crucial .

Properties

CAS No.

1185244-58-9

Molecular Formula

C₂₀H₂₅D₅O

Molecular Weight

291.48

Synonyms

Vitamin A-d5; 

Origin of Product

United States

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